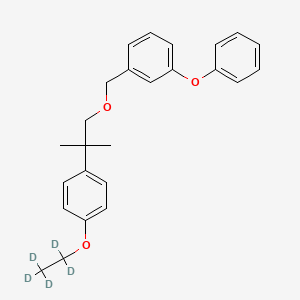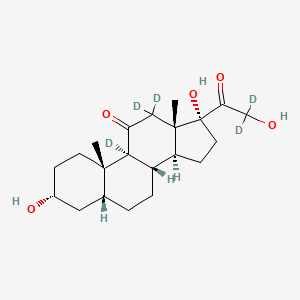
Tetrahydro Cortisone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro Cortisone-d5 involves the incorporation of deuterium atoms into the tetrahydrocortisone molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification systems to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the incorporation of deuterium and the overall quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro Cortisone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced to form tetrahydrocortisol-d5.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated metabolites, which are important for studying the metabolic pathways of cortisone and its analogs .
Applications De Recherche Scientifique
Tetrahydro Cortisone-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological systems. Some of its applications include:
Biochemistry: Used to study the metabolic pathways of cortisone and its analogs.
Pharmacology: Employed in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of corticosteroids.
Clinical Diagnostics: Utilized in the development of diagnostic assays for cortisol and cortisone metabolites.
Anti-Doping Control: Applied in the detection of corticosteroid abuse in sports
Mécanisme D'action
Tetrahydro Cortisone-d5 exerts its effects through its interaction with glucocorticoid receptors. Upon binding to these receptors, it influences gene expression and modulates various physiological processes, including inflammation and immune response. The molecular targets and pathways involved include the hypothalamus-pituitary-adrenal axis and the regulation of cytokine production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Tetrahydro Cortisone-d5 include:
Tetrahydrocortisol-d5: Another deuterium-labeled metabolite of cortisol.
Prednisolone: A synthetic corticosteroid with similar metabolic pathways.
Cortisone: The parent compound from which this compound is derived
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise and accurate tracking in metabolic studies. This makes it an invaluable tool in research applications where understanding the detailed metabolic pathways of corticosteroids is crucial .
Propriétés
Formule moléculaire |
C21H32O5 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |
Clé InChI |
SYGWGHVTLUBCEM-VFFMWAQASA-N |
SMILES isomérique |
[2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC[C@@]([C@]4(C(C2=O)([2H])[2H])C)(C(=O)C([2H])([2H])O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


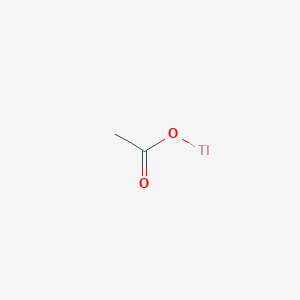

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)

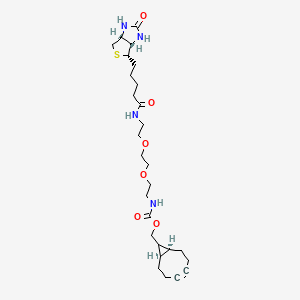
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
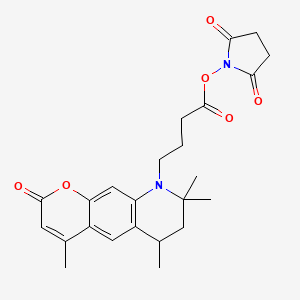
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

